molecular formula C6H10N2O2S B13325224 3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol

3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol

Cat. No.: B13325224
M. Wt: 174.22 g/mol
InChI Key: BYFVXGOLRVKBLC-UHFFFAOYSA-N
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Description

3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol typically involves the reaction of 5-amino-1,3-thiazole with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

3-[(5-amino-1,3-thiazol-2-yl)oxy]propan-1-ol

InChI

InChI=1S/C6H10N2O2S/c7-5-4-8-6(11-5)10-3-1-2-9/h4,9H,1-3,7H2

InChI Key

BYFVXGOLRVKBLC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)OCCCO)N

Origin of Product

United States

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